

# Technical Guide: 1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8)

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## Compound of Interest

Compound Name: 1-Chloro-5-methylhexan-2-ol

CAS No.: 107323-80-8

Cat. No.: B2387763

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## Executive Summary

**1-Chloro-5-methylhexan-2-ol** (CAS 107323-80-8) is a specialized halogenated secondary alcohol serving as a critical chiral building block in the synthesis of leucine-mimetic pharmacophores. Its structural integrity—featuring a terminal chloromethyl group adjacent to a chiral hydroxyl center and an isobutyl tail—makes it a versatile scaffold for constructing epoxides, amino-alcohol peptidomimetics, and protease inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthesis protocols, and strategic applications in modern drug discovery.

## Chemical Profile & Physicochemical Properties[1][2] [3][4][5][6]

The compound is a chlorohydrin derivative of 5-methyl-2-hexanol. Its reactivity is defined by the electrophilic carbon adjacent to the nucleophilic hydroxyl group, allowing for controlled cyclization or nucleophilic displacement.

## Table 1: Technical Specifications

Property	Specification
CAS Number	107323-80-8
IUPAC Name	1-Chloro-5-methylhexan-2-ol
Molecular Formula	C <sub>7</sub> H <sub>15</sub> ClO
Molecular Weight	150.65 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point (Est.)	85–90 °C (at 15 mmHg) / ~180 °C (atm)
Density (Est.)	1.02 ± 0.05 g/cm <sup>3</sup>
Solubility	Soluble in MeOH, EtOH, DCM, THF; slightly soluble in water. <sup>[1][2]</sup>
Chirality	Contains 1 stereocenter (C2). Available as racemate or (S)/(R)-enantiomers.

## Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of **1-Chloro-5-methylhexan-2-ol** predominantly follows a Reduction Route starting from the corresponding chloroketone. This method offers high throughput and scalability compared to direct epoxide opening of 5-methyl-1-hexene, which often suffers from regioselectivity issues.

### Primary Synthesis: Selective Reduction

The synthesis hinges on the chemoselective reduction of 1-chloro-5-methylhexan-2-one (CAS 25389-38-2). Sodium Borohydride (NaBH<sub>4</sub>) is the reagent of choice due to its compatibility with the alkyl chloride moiety, avoiding the reductive dechlorination often seen with stronger agents like LiAlH<sub>4</sub>.

### Step-by-Step Protocol (Self-Validating)

Reagents:

- Precursor: 1-Chloro-5-methylhexan-2-one (1.0 eq)<sup>[3]</sup>

- Reducing Agent: NaBH<sub>4</sub> (0.35 eq - stoichiometric excess)
- Solvent: Methanol (anhydrous)
- Quench: 1N HCl

#### Workflow:

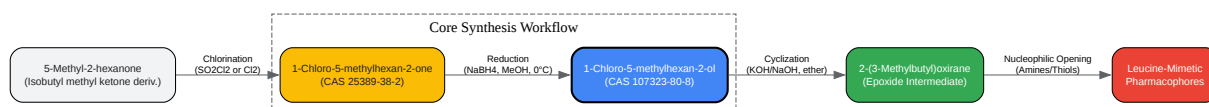
- Preparation: Dissolve 1-chloro-5-methylhexan-2-one in methanol (0.5 M concentration) and cool to 0°C under N<sub>2</sub> atmosphere. Rationale: Low temperature suppresses side reactions (e.g., epoxide formation in situ).
- Addition: Add NaBH<sub>4</sub> portion-wise over 30 minutes. Validation: Monitor gas evolution (H<sub>2</sub>). Excessive bubbling indicates moisture contamination or too rapid addition.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
- Checkpoint (TLC/GC): Spot on silica TLC (Hexane:EtOAc 4:1). The starting ketone (R<sub>f</sub> ~0.6) should disappear, replaced by the alcohol (R<sub>f</sub> ~0.3).
- Quench: Cool to 0°C and carefully add 1N HCl until pH ~3. Rationale: Decomposes excess borohydride and boron complexes.
- Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
- Purification: Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify via vacuum distillation or flash chromatography to yield the target alcohol.

## Stereoselective Considerations

For asymmetric synthesis (e.g., targeting the (S)-enantiomer for leucine mimics), the reduction can be performed using Noyori Transfer Hydrogenation catalysts (Ru-TsDPEN) or biological reduction (ketoreductases), achieving >95% ee.

## Visualization: Synthesis & Application Logic

The following diagram illustrates the chemical genealogy of CAS 107323-80-8, from its ketone precursor to its primary downstream application: the formation of the chiral epoxide.



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Figure 1: Synthetic pathway transforming the ketone precursor into the target chlorohydrin and subsequent epoxide.

## Applications in Drug Discovery[1][9]

**1-Chloro-5-methylhexan-2-ol** is not merely a solvent or generic reagent; it is a structural surrogate for Leucine. In medicinal chemistry, the isobutyl side chain is ubiquitous in hydrophobic binding pockets.

## Protease Inhibitor Scaffolds

Many protease inhibitors (e.g., for HIV, HCV, or proteasomes) require a P1 or P2 leucine residue.

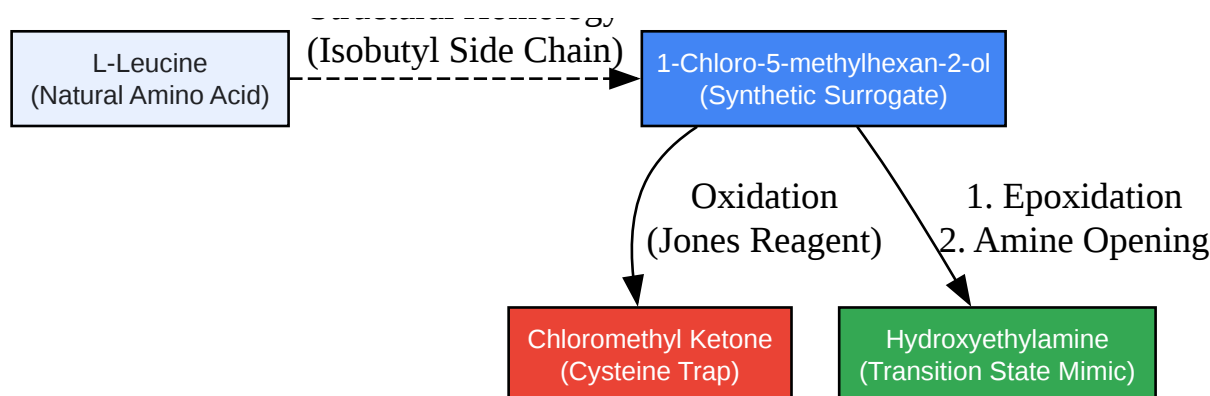
- Mechanism: The chlorohydrin moiety serves as a "warhead" precursor. It can be cyclized to an epoxide, which then reacts with nucleophiles (amines) to form hydroxyethylamine isosteres—non-cleavable mimics of the peptide bond transition state.
- Pathway: Chlorohydrin -> Epoxide -> Amino-Alcohol Core.

## Chiral Building Block for Natural Products

The (S)-enantiomer of this chlorohydrin corresponds to the stereochemistry of L-Leucine. It is used to synthesize:

- Leucine Enkephalin Analogues: Modulating opioid receptor activity.

- Antifungal Agents: Azole antifungals often require halogenated branched chains to optimize lipophilicity and metabolic stability.



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Figure 2: Strategic utility of CAS 107323-80-8 in designing peptidomimetics and covalent inhibitors.

## Handling, Safety, and Stability

### Stability Profile[3]

- Hydrolysis Risk: The compound is stable at neutral pH but susceptible to epoxide formation under basic conditions (pH > 9).
- Thermal Stability: Stable up to ~100°C; distillation should be performed under vacuum to prevent elimination (dehydrohalogenation).

### Safety Protocols (GHS Classifications)[3]

- H302: Harmful if swallowed.[3]
- H315/H319: Causes skin and serious eye irritation.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hygroscopic tendencies require tightly sealed containers.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19091938, 1-chloro-5-methylhexan-2-one. Retrieved from [[Link](#)]
- Master Organic Chemistry (2016). Reduction of Aldehydes and Ketones with NaBH<sub>4</sub>: Mechanism and Protocol. Retrieved from [[Link](#)]
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## Sources

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